molecular formula C9H11Cl B6148854 1-(1-chloroethyl)-4-methylbenzene CAS No. 2362-36-9

1-(1-chloroethyl)-4-methylbenzene

Cat. No.: B6148854
CAS No.: 2362-36-9
M. Wt: 154.6
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-methylbenzene can be synthesized through the chlorination of 4-methylacetophenone. The process involves the reaction of 4-methylacetophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H8O} + \text{SOCl2} \rightarrow \text{C9H11Cl} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of 4-methyl-1-ethylbenzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

    Substitution: 4-methyl-1-hydroxyethylbenzene.

    Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: 4-methyl-1-ethylbenzene.

Scientific Research Applications

1-(1-Chloroethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(1-chloroethyl)-4-methylbenzene involves its interaction with various molecular targets. The chlorine atom in the compound can act as a leaving group, making the molecule reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound can undergo nucleophilic substitution reactions to form new products.

Comparison with Similar Compounds

    1-(1-Chloroethyl)-benzene: Similar structure but lacks the methyl group on the benzene ring.

    4-Methylbenzyl chloride: Similar structure but with a benzyl chloride group instead of a 1-chloroethyl group.

    1-(1-Bromoethyl)-4-methylbenzene: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 1-(1-Chloroethyl)-4-methylbenzene is unique due to the presence of both a methyl group and a 1-chloroethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various synthetic applications.

Properties

CAS No.

2362-36-9

Molecular Formula

C9H11Cl

Molecular Weight

154.6

Purity

95

Origin of Product

United States

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